Cas no 91506-06-8 (3-iodo-N,N-dimethylBenzamide)
3-iodo-N,N-dimethylBenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-iodo-N,N-dimethylBenzamide
- Z32014543
- XSLDOPYONMGECY-UHFFFAOYSA-N
- CS-0197504
- DA-23503
- E73986
- SCHEMBL2086375
- AKOS003635184
- 91506-06-8
- MFCD02859819
- DTXSID301308983
-
- Inchi: 1S/C9H10INO/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3
- InChI Key: XSLDOPYONMGECY-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(=C1)C(N(C)C)=O
Computed Properties
- Exact Mass: 274.98071g/mol
- Monoisotopic Mass: 274.98071g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Boiling Point: 348.6±25.0 °C at 760 mmHg
- Flash Point: 164.7±23.2 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
3-iodo-N,N-dimethylBenzamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-iodo-N,N-dimethylBenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I719528-100mg |
3-Iodo-N,N-dimethylbenzamide |
91506-06-8 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | I719528-250mg |
3-Iodo-N,N-dimethylbenzamide |
91506-06-8 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | I719528-500mg |
3-Iodo-N,N-dimethylbenzamide |
91506-06-8 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | I719528-1g |
3-Iodo-N,N-dimethylbenzamide |
91506-06-8 | 1g |
$98.00 | 2023-05-18 | ||
| Apollo Scientific | OR946415-1g |
3-Iodo-N,N-dimethylbenzamide |
91506-06-8 | 98% | 1g |
£40.00 | 2025-02-20 | |
| Apollo Scientific | OR946415-5g |
3-Iodo-N,N-dimethylbenzamide |
91506-06-8 | 98% | 5g |
£247.00 | 2024-05-26 | |
| Apollo Scientific | OR946415-25g |
3-Iodo-N,N-dimethylbenzamide |
91506-06-8 | 98% | 25g |
£630.00 | 2024-05-26 | |
| 1PlusChem | 1P00H5DR-5g |
3-iodo-N,N-dimethylbenzamide |
91506-06-8 | 98% | 5g |
$215.00 | 2024-04-20 | |
| 1PlusChem | 1P00H5DR-25g |
3-iodo-N,N-dimethylbenzamide |
91506-06-8 | 98% | 25g |
$525.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268174-1g |
3-Iodo-N,N-dimethylbenzamide |
91506-06-8 | 98% | 1g |
¥851.00 | 2024-04-25 |
3-iodo-N,N-dimethylBenzamide Suppliers
3-iodo-N,N-dimethylBenzamide Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 3-iodo-N,N-dimethylBenzamide
Introduction to 3-iodo-N,N-dimethylbenzamide (CAS No. 91506-06-8): Applications and Recent Research Developments
3-iodo-N,N-dimethylbenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 91506-06-8, is a significant compound in the realm of organic synthesis and pharmaceutical research. This organometallic derivative features an iodine substituent on a benzamide backbone, making it a versatile intermediate in the development of various chemical entities. The unique structural properties of this compound have garnered attention from researchers exploring its potential in medicinal chemistry, material science, and catalysis.
The benzamide moiety, characterized by its amide functional group attached to a benzene ring, contributes to the compound's reactivity and solubility characteristics. The presence of an iodine atom at the 3-position enhances its utility as a coupling partner in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in the synthesis of biologically active molecules.
In recent years, 3-iodo-N,N-dimethylbenzamide has been explored as a key intermediate in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of modern drug discovery due to their prevalence in natural products and pharmaceuticals. Researchers have leveraged the reactivity of this compound to develop novel scaffolds with potential therapeutic applications. For instance, studies have demonstrated its role in generating substituted benzamides that exhibit inhibitory effects on various enzymes and receptors.
One notable area of research involves the use of 3-iodo-N,N-dimethylbenzamide in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By modifying the benzamide core with different substituents, scientists have been able to design molecules that selectively inhibit specific kinases. The iodine atom serves as a handle for further functionalization, allowing for precise tuning of biological activity.
Additionally, the compound has found applications in materials science, particularly in the synthesis of organic electronic materials. The iodine substituent can influence electronic properties, making it useful for developing organic semiconductors and light-emitting diodes (OLEDs). Recent studies have highlighted its role in creating conjugated polymers with enhanced charge transport properties, which are essential for next-generation electronic devices.
The pharmaceutical industry has also shown interest in 3-iodo-N,N-dimethylbenzamide due to its potential as a precursor for antiviral and antibacterial agents. The benzamide structure is known to interact with biological targets such as proteases and polymerases, which are crucial for viral replication. Researchers have synthesized derivatives of this compound that exhibit promising activity against pathogens resistant to conventional treatments.
In conclusion, 3-iodo-N,N-dimethylbenzamide (CAS No. 91506-06-8) represents a valuable building block with diverse applications across multiple scientific disciplines. Its unique structural features enable its use in constructing complex molecules for pharmaceuticals, materials, and catalysis. As research continues to uncover new methodologies and applications, this compound is poised to remain a cornerstone in synthetic chemistry and drug development.
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